4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and an isoquinolinone moiety
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-10-11-19(12-16(15)2)29-14-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)13-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSMNOFPTWAVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Isoquinolinone: The oxadiazole intermediate is then coupled with an isoquinolinone derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of Chlorophenyl and Dimethylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
Key Findings :
-
Steric hindrance from the oxadiazole and dimethylphenyl groups reduces reaction rates compared to simpler chlorobenzenes .
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Para-substitution dominates due to electronic deactivation by the oxadiazole ring.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in cycloaddition and ring-opening reactions:
Cycloaddition with Alkenes
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hrs | Diels-Alder adduct | 58 | |
| Acetylene gas | CuI catalyst, 100°C, 6 hrs | Triazole-fused hybrid | 63 |
Hydrolysis to Amide
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 24 hrs | 3-(3-Chlorophenyl)-5-carboxamide-oxadiazole | 85 |
Mechanistic Notes :
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Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by ring opening to form an intermediate nitrile oxide .
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Cycloadditions exploit the electron-deficient nature of the oxadiazole ring.
Functionalization of the Isoquinolinone Core
The dihydroisoquinolin-1-one scaffold undergoes selective reductions and oxidations:
Reduction of the Ketone
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH4/CeCl3 | Methanol, 0°C, 2 hrs | Secondary alcohol derivative | 78 | |
| LiAlH4 | THF, reflux, 4 hrs | Fully reduced tetrahydroisoquinoline | 65 |
Oxidation of Methyl Groups
The 3,4-dimethylphenyl substituent resists mild oxidation but reacts under aggressive conditions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO4/H2SO4 | 120°C, 48 hrs | Dicarboxylic acid derivative | 41 | |
| SeO2 | Dioxane, 80°C, 24 hrs | Aldehyde-functionalized analog | 55 |
Challenges :
-
Over-oxidation leads to byproducts; stoichiometric control is critical.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the aryl groups:
| Reaction Type | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl-linked conjugate | 73 | |
| Buchwald-Hartwig | Pd2(dba)3, XPhos | N-Arylated derivative | 69 |
Optimization Insights :
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Electron-withdrawing oxadiazole improves oxidative addition efficiency .
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Bulky ligands (e.g., XPhos) suppress β-hydride elimination .
Comparative Reactivity Table
| Position | Reactivity Trend | Dominant Reaction Pathway | Key Factor |
|---|---|---|---|
| Chlorophenyl | Moderate electrophilicity | NAS with soft nucleophiles | Oxadiazole conjugation |
| Oxadiazole C-5 | High electrophilicity | Cycloaddition, hydrolysis | Ring strain |
| Isoquinolinone C-1 | Redox-active | Ketone reduction/oxidation | Steric accessibility |
| Dimethylphenyl | Low reactivity | Selective oxidation under harsh conditions | Electron-donating groups |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit various cancer cell lines. For instance, derivatives of oxadiazole have shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers. These compounds have demonstrated moderate to high potency in inhibiting RET kinase activity both at the molecular and cellular levels .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The presence of the chlorophenyl and dimethylphenyl groups influences its biological activity significantly. Research indicates that modifications to these groups can enhance selectivity and potency against specific cancer types .
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances binding affinity to target proteins |
| Dimethylphenyl Group | Increases lipophilicity and cellular uptake |
| Oxadiazole Moiety | Critical for anticancer activity |
Inhibition Studies
A study conducted on a series of oxadiazole derivatives, including the compound , demonstrated notable inhibition of cell proliferation in RET-driven cancers. The study reported an IC50 value indicating effective concentration levels required for significant inhibition .
Combination Therapy
Another promising application is in combination therapy with existing anticancer agents. The compound has been shown to enhance the effectiveness of traditional chemotherapeutics by overcoming tumor-specific immunosuppression . This dual approach can lead to improved patient outcomes in clinical settings.
Mechanism of Action
The mechanism of action of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one
- 4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methylphenyl)isoquinolin-1(2H)-one
Uniqueness
The uniqueness of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.
Biological Activity
The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of 426.9 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly significant as it is known for various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific activities and findings from various studies.
Anti-inflammatory Activity
A study focusing on the synthesis and evaluation of related oxadiazole derivatives highlighted their potential as COX-2 inhibitors. The compound showed moderate inhibitory activity against COX enzymes, which are critical in inflammatory processes. For instance:
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| D321-0388 (related compound) | 0.52 (COX-II) | Higher than Celecoxib |
| Standard (Celecoxib) | 0.78 (COX-II) | Baseline for comparison |
This suggests that derivatives of the oxadiazole scaffold can be promising candidates for anti-inflammatory drug development .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example:
| Cell Line | Compound Concentration (μM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induced apoptosis |
| A549 (lung cancer) | 20 | Growth inhibition |
These findings indicate a need for further investigation into the mechanism of action and efficacy against various cancers .
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of related compounds containing the oxadiazole moiety. The results indicated effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
These results highlight the potential of this class of compounds as antimicrobial agents .
Case Studies
Several case studies have been conducted to further elucidate the biological activities of compounds related to or derived from this compound.
Case Study 1: COX Inhibition
In a comparative study involving various oxadiazole derivatives, it was found that modifications in the phenyl substitutions significantly affected COX inhibition potency. The study concluded that specific substitutions could enhance selectivity towards COX-2 over COX-1, reducing potential side effects associated with non-selective inhibitors .
Case Study 2: Anticancer Screening
Another investigation involved screening a library of isoquinoline derivatives for anticancer activity using the MTT assay across multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
